![molecular formula C9H8N2O5 B145952 4-Nitrohippuric acid CAS No. 2645-07-0](/img/structure/B145952.png)
4-Nitrohippuric acid
Overview
Description
4-Nitrohippuric acid (NHA) is a compound that has been studied for its potential application in nonlinear optical properties. It is known to intercalate into layered lithium aluminates, such as (LiAl2(OH)6)Cl, from an acetone solution. The intercalation process results in the NHA molecules being stacked perpendicular to the layers, leading to an ordered arrangement of dipoles. This ordered structure is responsible for the material's ability to exhibit frequency-doubling characteristics, which is significant given that pure NHA crystals do not show nonlinear optical properties due to their centrosymmetric packing in the crystal .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 4-nitrohippuric acid, they do provide insights into the synthesis of related nitro compounds. For instance, 4-nitrocatechol was synthesized from pyrocatechol via nitration using sulfuric acid and sodium nitrite, followed by purification through recrystallization . This method could potentially be adapted for the synthesis of 4-nitrohippuric acid by starting with hippuric acid as the substrate for nitration.
Molecular Structure Analysis
The molecular structure of 4-nitrohippuric acid, when intercalated into layered lithium aluminates, has been analyzed using X-ray diffraction. The gallery height measured suggests that the NHA molecules are oriented in such a way that they are perpendicular to the layers, which is crucial for the nonlinear optical properties observed .
Chemical Reactions Analysis
The intercalation of 4-nitrohippuric acid into the layers of lithium aluminates is not an ion-exchange process. Instead, the NHA molecules are held in the interlayers as carboxylic acid. This specific orientation and interaction with the host material are essential for the onset of nonlinear optical properties, such as frequency doubling .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrohippuric acid, particularly in relation to its nonlinear optical properties, have been studied through optical spectroscopic studies. These studies have confirmed that the orientation of NHA molecules within the interlayers of lithium aluminates leads to an ordered arrangement of dipoles. This arrangement is not present in the pure NHA crystals, which is why the intercalated material exhibits unique properties like frequency doubling, generating 532-nm radiation from incident 1,064 nm radiation .
Scientific Research Applications
Metabolic Studies and Detection
4-Nitrohippuric acid is studied for its metabolic pathways and detection in various biological systems. For instance, in a study on the metabolism and excretion of nitrotoluenes, 4-nitrohippuric acid was identified as a major urinary metabolite of 4-nitrotoluene (Chism, Turner, & Rickert, 1984). Additionally, a research on the influence of gut microflora on 4-nitrobenzoic acid metabolism in marmosets revealed that 4-nitrohippuric acid is a significant metabolite (E. J. Kuzniar & S. James, 1981).
Nonlinear Optical Properties
A study examining the intercalation of 4-nitrohippuric acid in layered lithium aluminates highlighted its contribution to nonlinear optical properties, potentially useful in materials science applications (S. Cooper & P. Dutta, 1990).
Environmental and Toxicological Studies
4-Nitrohippuric acid has been investigated in various environmental and toxicological studies. For instance, its presence was noted in studies exploring the degradation and effects of nitro compounds in aquatic ecosystems (Mohammad R. Haghighi Podeh, S. Bhattacharya, & M. Qu, 1995). Additionally, it's used in assessing the mutagenicity of certain compounds (E. Zeiger, M. Shelby, J. Ivett, & A. McFee, 1987).
Chemical Synthesis and Catalysis
4-Nitrohippuric acid plays a role in chemical synthesis and catalysis. It has been studied for its potential applications in catalytic processes and as an intermediate in various chemical reactions (A. Katopodis & S. W. May, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
4-Nitrohippuric acid, also known as N-(4-Nitrobenzoyl)glycine , is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and digestion .
Biochemical Pathways
The biochemical pathways affected by 4-Nitrohippuric acid are not well-documented. Given its relationship to glycine, it may influence pathways involving this amino acid. Glycine is involved in several metabolic pathways, including the synthesis of proteins, purines, creatine, and glutathione, and it plays a role in neurotransmission .
Result of Action
As a glycine derivative, it may have effects on neurotransmission and other glycine-dependent processes . .
properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-1-3-7(4-2-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMUCRMMVDSVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Record name | 4-NITROHIPPURIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025759 | |
Record name | 4-Nitrohippuric acid | |
Source | EPA DSSTox | |
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Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitrohippuric acid is a yellow powder. (NTP, 1992) | |
Record name | 4-NITROHIPPURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-NITROHIPPURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20778 | |
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Product Name |
4-Nitrohippuric acid | |
CAS RN |
2645-07-0 | |
Record name | 4-NITROHIPPURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Nitrohippuric acid | |
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Record name | 4-Nitrohippuric acid | |
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Record name | 2645-07-0 | |
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Record name | 4-Nitrohippuric acid | |
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Record name | N-4-nitrobenzoylglycine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-NITROBENZOYLGLYCINE | |
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Melting Point |
268 to 271 °F (NTP, 1992) | |
Record name | 4-NITROHIPPURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20778 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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